2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane
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Overview
Description
2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane is a complex organic compound known for its unique chemical structure and properties. This compound features an oxirane ring, which is a three-membered cyclic ether, making it highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane typically involves the reaction of tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane
- 1,4-di-tert-butyl-2,5-bis-(2,3-epoxy-propoxy)-benzene
- 2-[4-(oxiran-2-yl)butyl]oxirane
Uniqueness
2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane is unique due to its specific tert-butyl and phenoxy substituents, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
5030-41-1 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-[[2-tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H22O4/c1-16(2,3)14-6-11(17-7-12-8-18-12)4-5-15(14)20-10-13-9-19-13/h4-6,12-13H,7-10H2,1-3H3 |
InChI Key |
YCQOBQDGSRPAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCC2CO2)OCC3CO3 |
Origin of Product |
United States |
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